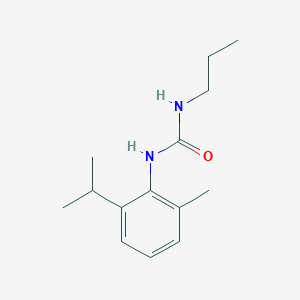
N-(2-isopropyl-6-methylphenyl)-N'-propylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-isopropyl-6-methylphenyl)-N'-propylurea, also known as IPU, is a widely used herbicide in agriculture. It was first synthesized in the 1970s and has since been used to control weeds in various crops. IPU belongs to the family of phenylurea herbicides, which are known for their high efficacy and low toxicity.
作用机制
The mechanism of action of N-(2-isopropyl-6-methylphenyl)-N'-propylurea involves the inhibition of cell division in plants. This compound targets the microtubules in plant cells, which are responsible for cell division and growth. By disrupting the microtubules, this compound prevents the formation of new cells, leading to stunted growth and eventual death of the plant.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity to animals and humans. However, it can have negative effects on non-target plants and organisms. This compound can accumulate in soil and water, leading to potential environmental contamination. It can also affect the microbial communities in soil, which can have implications for soil health and nutrient cycling.
实验室实验的优点和局限性
N-(2-isopropyl-6-methylphenyl)-N'-propylurea is a useful tool in plant physiology research due to its high efficacy and specificity. It allows researchers to study the effects of herbicides on plant growth and development in a controlled environment. However, this compound has limitations in terms of its environmental impact and potential for non-target effects. Researchers must take care to minimize the use of this compound and consider alternative methods when possible.
未来方向
Future research on N-(2-isopropyl-6-methylphenyl)-N'-propylurea could focus on developing more environmentally friendly herbicides with similar efficacy. Additionally, studies could be conducted to better understand the effects of this compound on soil health and microbial communities. Finally, research could be conducted to explore the potential for this compound to be used in combination with other herbicides to improve efficacy and reduce environmental impact.
In conclusion, this compound is a widely used herbicide with a well-established mechanism of action. It has been extensively studied for its herbicidal properties and is a useful tool in plant physiology research. However, its potential environmental impact and non-target effects must be carefully considered. Future research could focus on developing more environmentally friendly herbicides and exploring the potential for this compound to be used in combination with other herbicides.
合成方法
The synthesis of N-(2-isopropyl-6-methylphenyl)-N'-propylurea involves the reaction between 2-isopropyl-6-methylaniline and propyl isocyanate. The reaction takes place in the presence of a catalyst and solvent. The yield of this compound is typically high, and the purity can be improved through recrystallization.
科学研究应用
N-(2-isopropyl-6-methylphenyl)-N'-propylurea has been extensively studied for its herbicidal properties. It has been shown to be effective against a wide range of weeds, including annual and perennial grasses and broadleaf weeds. This compound is also used as a tool in plant physiology research to study the effects of herbicides on plant growth and development.
属性
IUPAC Name |
1-(2-methyl-6-propan-2-ylphenyl)-3-propylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-5-9-15-14(17)16-13-11(4)7-6-8-12(13)10(2)3/h6-8,10H,5,9H2,1-4H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLBQFIBKUBQOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=C(C=CC=C1C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-{1-[(3,4-dimethylphenyl)acetyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B5323014.png)
![(4R)-4-(4-{1-[(cyclopentylacetyl)amino]-1-methylethyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5323016.png)
![1-(1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)pyrrolidin-2-one](/img/structure/B5323017.png)
![2-[3-(diphenylmethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoacetamide](/img/structure/B5323025.png)

![methyl 13-(3-fluorobenzylidene)-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B5323044.png)
![1-allyl-4-[2-(2-bromophenoxy)propanoyl]piperazine](/img/structure/B5323049.png)
![5-chloro-N-(3-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5323054.png)
![N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]-3-methylbenzamide](/img/structure/B5323068.png)
![7-acetyl-6-(1,3-benzodioxol-5-yl)-10-chloro-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5323078.png)
![2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile](/img/structure/B5323091.png)

![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5323097.png)
